シスプラチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

Cisplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying coordination chemistry and reaction mechanisms . In biology, cisplatin is used to study DNA interactions and the mechanisms of DNA repair . In medicine, it is a critical component of chemotherapy regimens for various cancers . Additionally, cisplatin is used in the development of new drug delivery systems and formulations to improve its efficacy and reduce side effects .

作用機序

The mechanism of action of cisplatin involves several key steps: cellular uptake, activation by aquation, DNA binding, and the processing of DNA lesions . Once inside the cell, cisplatin undergoes aquation to form reactive aquated species . These species bind to DNA, forming intrastrand and interstrand cross-links that disrupt DNA replication and transcription . The formation of these DNA adducts triggers various cellular responses, including apoptosis, which leads to cancer cell death . Molecular targets of cisplatin include DNA, RNA, and various proteins involved in DNA repair and cell cycle regulation .

Safety and Hazards

将来の方向性

Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .

生化学分析

Biochemical Properties

Cisplatin plays a crucial role in biochemical reactions by interacting with cellular macromolecules, primarily DNA. Upon entering the cell, cisplatin undergoes aquation, replacing its chloride ligands with water molecules, which allows it to form covalent bonds with DNA bases . This interaction leads to the formation of DNA adducts, primarily with guanine bases, causing DNA cross-linking and bending . These modifications inhibit DNA replication and transcription, ultimately triggering cell death . Cisplatin also interacts with various proteins and enzymes, including high-mobility group (HMG) proteins, which recognize and bind to cisplatin-DNA adducts, further disrupting cellular processes .

Cellular Effects

Cisplatin exerts profound effects on various cell types and cellular processes. It induces cytotoxicity by interfering with DNA replication and transcription, leading to apoptosis . Cisplatin activates multiple signaling pathways, including the p53 pathway, which promotes cell cycle arrest and apoptosis . Additionally, cisplatin affects cellular metabolism by generating reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction . These effects are not limited to cancer cells, as cisplatin can also cause nephrotoxicity, neurotoxicity, and ototoxicity in normal cells .

Molecular Mechanism

The molecular mechanism of cisplatin involves several key steps: cellular uptake, activation by aquation, DNA binding, and processing of DNA lesions . Upon entering the cell, cisplatin undergoes aquation, forming a reactive species that binds to DNA bases . This binding results in the formation of intra- and interstrand DNA cross-links, which distort the DNA helix and inhibit replication and transcription . The DNA damage triggers various cellular responses, including the activation of DNA repair pathways and apoptosis . Cisplatin also interacts with proteins such as HMG and p53, which play critical roles in mediating its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cisplatin change over time. Initially, cisplatin induces acute cytotoxicity by forming DNA adducts and generating ROS . Over time, cells may develop resistance to cisplatin through various mechanisms, including increased DNA repair, drug efflux, and detoxification . Long-term exposure to cisplatin can lead to chronic toxicity, affecting cellular functions such as mitochondrial activity and protein synthesis . Additionally, the stability and degradation of cisplatin can influence its efficacy and toxicity in vitro and in vivo .

Dosage Effects in Animal Models

The effects of cisplatin vary with different dosages in animal models. At low doses, cisplatin induces mild cytotoxicity and apoptosis in cancer cells . Higher doses can cause severe toxicity, leading to multi-organ damage, including nephrotoxicity, hepatotoxicity, and neurotoxicity . In mice, repeated administration of cisplatin results in dose-dependent side effects, such as kidney damage and gastrointestinal toxicity . These findings highlight the importance of optimizing cisplatin dosage to balance its therapeutic efficacy and toxicity .

Metabolic Pathways

Cisplatin is involved in several metabolic pathways, including nucleotide metabolism, urea cycle, and arginine and proline metabolism . Upon entering the cell, cisplatin undergoes aquation, forming reactive species that interact with DNA and proteins . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism . Cisplatin also affects the redox balance by generating ROS, which can further influence metabolic pathways .

Transport and Distribution

Cisplatin is transported and distributed within cells and tissues through various transporters and binding proteins . The copper transporter 1 (CTR1) plays a significant role in cisplatin uptake in tumor cells, while the organic cation transporter 2 (OCT2) is involved in its renal uptake . Cisplatin is also distributed to subcellular compartments, including the Golgi apparatus, lysosomes, and secretory vesicles . These transport mechanisms influence the localization and accumulation of cisplatin, affecting its efficacy and toxicity .

Subcellular Localization

Cisplatin’s subcellular localization is critical for its activity and function. It primarily accumulates in the nucleus, where it forms DNA adducts and cross-links . Cisplatin is also found in other organelles, such as the Golgi apparatus and lysosomes, where it can interact with proteins involved in vesicular trafficking . The localization of cisplatin to specific compartments is mediated by targeting signals and post-translational modifications, which direct it to its sites of action .

準備方法

Cisplatin is synthesized through a series of chemical reactions involving platinum compounds. One common method involves the reaction of potassium tetrachloroplatinate(II) with ammonia to form cis-diamminedichloroplatinum(II) . The reaction conditions typically include an aqueous solution and controlled temperature to ensure the formation of the desired cis isomer. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher yield and purity .

化学反応の分析

Cisplatin undergoes several types of chemical reactions, including hydrolysis, substitution, and oxidation . In aqueous solutions, cisplatin undergoes hydrolysis to form aquated species such as cis-[PtCl(NH3)2(H2O)]+ and cis-[Pt(NH3)2(H2O)2]2+ . These aquated species can further react with nucleophiles, leading to the formation of DNA adducts, which are crucial for its anticancer activity . Common reagents used in these reactions include water, chloride ions, and various nucleophiles . The major products formed from these reactions are DNA adducts and other platinum-nucleophile complexes .

類似化合物との比較

Cisplatin is part of a family of platinum-based chemotherapy drugs, which also includes carboplatin, oxaliplatin, and nedaplatin . While all these compounds share a similar mechanism of action, they differ in their chemical structures, side effect profiles, and clinical applications . For example, carboplatin is less nephrotoxic than cisplatin but may cause more hematological toxicity . Oxaliplatin is often used to treat colorectal cancer and has a different side effect profile, including neurotoxicity . Nedaplatin is similar to cisplatin but does not require hydration to protect the kidneys . These differences highlight the uniqueness of cisplatin and its specific applications in cancer treatment .

特性

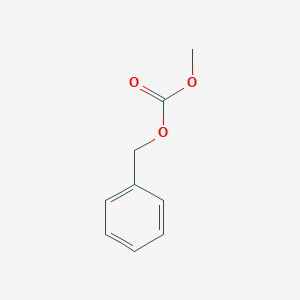

| { "Design of the Synthesis Pathway": "Transplatin can be synthesized through a multi-step process starting from cisplatin.", "Starting Materials": [ "Cisplatin", "Ammonium chloride", "Sodium nitrate", "Hydrogen peroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Cisplatin is reacted with ammonium chloride in water to form trans-[PtCl2(NH3)2] and ammonium cis-[PtCl4(NH3)2].", "The trans-[PtCl2(NH3)2] is then reacted with sodium nitrate and hydrogen peroxide in water to form trans-[Pt(NO2)2(NH3)2].", "Finally, trans-[Pt(NO2)2(NH3)2] is reacted with sodium bicarbonate and sodium chloride in water to form transplatin." ] } | |

CAS番号 |

14913-33-8 |

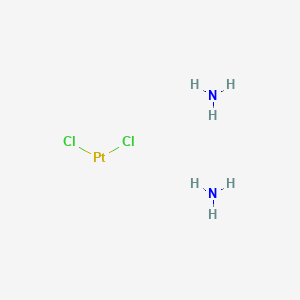

分子式 |

Cl2H6N2Pt |

分子量 |

300.05 g/mol |

IUPAC名 |

azane;dichloroplatinum |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChIキー |

LXZZYRPGZAFOLE-UHFFFAOYSA-L |

SMILES |

N.N.Cl[Pt]Cl |

正規SMILES |

N.N.Cl[Pt]Cl |

その他のCAS番号 |

14913-33-8 |

物理的記述 |

Yellow crystalline solid; [MSDSonline] |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

溶解性 |

H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

同義語 |

trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。